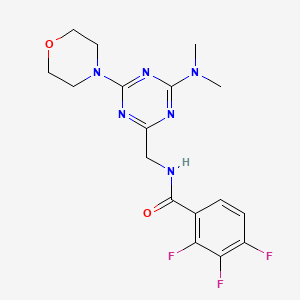

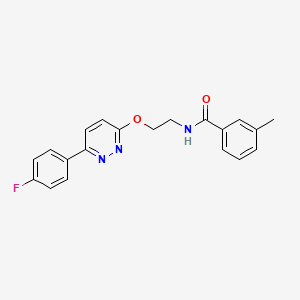

![molecular formula C18H18F3N7O B2654189 6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097895-42-4](/img/structure/B2654189.png)

6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The pyrazole nucleus is present in different structures, leading to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

Pyrazole derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .科学的研究の応用

Hydrogen-Bonded Crystal Engineering

This compound can be used in the design of ligands that react with metals to generate structures held together by multiple coordinative interactions and hydrogen bonds. Such ligands can engage in favorable patterns of hydrogen bonding, playing a key role in determining the observed structures of crystalline materials (Duong et al., 2011).

Anticancer and Anti-5-lipoxygenase Agents

This compound is a part of a novel series of derivatives synthesized for potential use as anticancer and anti-5-lipoxygenase agents. Their structure-activity relationships have been explored, indicating potential in cytotoxic and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Development of PDE9A Inhibitors

The compound has been involved in the development of novel PDE9A inhibitors, showing potential in the treatment of cognitive disorders. These inhibitors have been reported to elevate central cGMP levels in the brain, showing procognitive activity in rodent models (Verhoest et al., 2012).

Mitotic Inhibition in Antitumor Activity

Derivatives of this compound have been synthesized for their potential as mitotic inhibitors with significant antitumor activity. The synthesis methods and biological studies indicate their potential in cancer treatment (Temple et al., 1987).

Chemical and Pharmacological Activities

The compound serves as a precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, expected to possess considerable chemical and pharmacological activities. These activities are crucial in the development of new drugs and therapeutic agents (Al-Afaleq & Abubshait, 2001).

将来の方向性

特性

IUPAC Name |

6-pyrazol-1-yl-2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N7O/c19-18(20,21)14-10-16(23-12-22-14)26-8-4-13(5-9-26)11-28-17(29)3-2-15(25-28)27-7-1-6-24-27/h1-3,6-7,10,12-13H,4-5,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWZUDMBAXQQJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

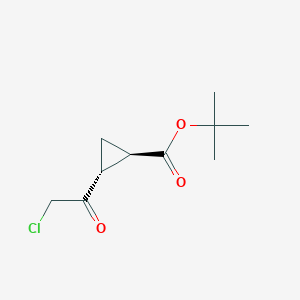

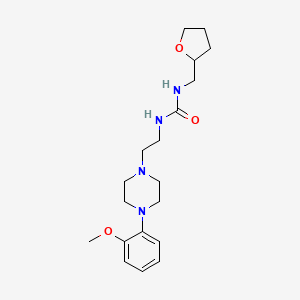

![N~1~-(3-chlorophenyl)-2-{4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2654106.png)

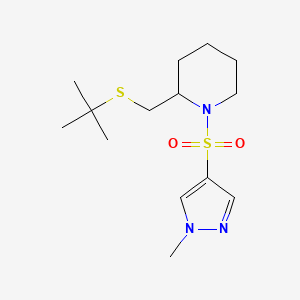

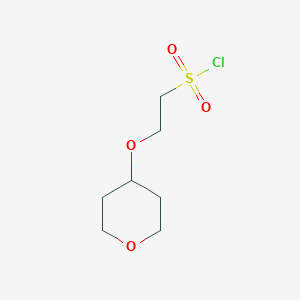

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2654108.png)

![octahydro-1H-cyclopenta[b]pyridine hydrochloride](/img/structure/B2654111.png)

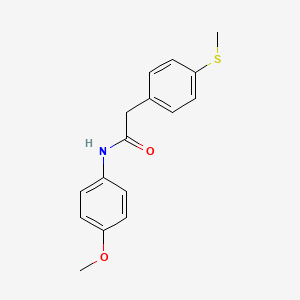

![2-(3-fluoro-4-methylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2654112.png)

methanone](/img/structure/B2654120.png)

![N-[(4-methylphenyl)methyl]pyridin-3-amine](/img/structure/B2654127.png)